molecular formula C11H9BrN2OS B1268958 4-bromo-N-(4-methyl-1,3-thiazol-2-yl)benzamide CAS No. 302967-87-9

4-bromo-N-(4-methyl-1,3-thiazol-2-yl)benzamide

Cat. No. B1268958
M. Wt: 297.17 g/mol
InChI Key: YXUNUMNYOKSUJQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds structurally related to 4-bromo-N-(4-methyl-1,3-thiazol-2-yl)benzamide involves various strategies, including microwave-promoted synthesis and base-catalyzed cyclization. For instance, Saeed (2009) demonstrated the efficient synthesis of N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides using microwave irradiation in a solvent-free medium, showcasing a cleaner and faster method compared to traditional thermal heating (Saeed, 2009). Similarly, Saeed et al. (2013) described the synthesis of novel N-(3-(2-benzo(d)thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene) substituted benzamides through heterocyclization, emphasizing the utility of -bromoacetone and bromine in dry acetone for cyclization (Saeed & Rafique, 2013).

Molecular Structure Analysis

Investigations into the molecular structure of related thiazolyl benzamide derivatives provide insights into their chemical behavior and potential applications. For example, the crystal structure analysis of antipyrine-like derivatives by Saeed et al. (2020) revealed the importance of N-H⋯O and C-H⋯O hydrogen bonds in stabilizing the crystal packing, alongside C-H⋯π and lone pair⋯π contacts (Saeed et al., 2020).

Chemical Reactions and Properties

Thiazolyl benzamide compounds participate in various chemical reactions, leading to the formation of new derivatives with potential biological activities. Narayana et al. (2004) described the preparation of 2-hydroxy-5-(1,3-thiazol-5-yl) benzamides and their derivatives, showcasing the versatility of these compounds in synthesizing antifungal agents (Narayana et al., 2004).

Scientific Research Applications

  • N-Isoindoline-1,3-diones Heterocycles

    • Scientific Field : Pharmaceutical Synthesis, Herbicides, Colorants, Dyes, Polymer Additives, Organic Synthesis, and Photochromic Materials .
    • Application Summary : These aromatic compounds have gained significant attention for their potential use in diverse fields .
    • Methods of Application : One commonly employed approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold .
    • Results or Outcomes : The paper emphasizes the importance of understanding the structure–activity relationships and biological properties of N-isoindoline-1,3-dione derivatives, with the aim of unlocking their potential as therapeutic agents .
  • N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide Derivatives

    • Scientific Field : Antimicrobial and Antiproliferative Agents .
    • Application Summary : These compounds have been synthesized to study their pharmacological activities .
    • Methods of Application : The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .
    • Results or Outcomes : The antimicrobial activity results revealed that compounds d1, d2 and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .

properties

IUPAC Name

4-bromo-N-(4-methyl-1,3-thiazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2OS/c1-7-6-16-11(13-7)14-10(15)8-2-4-9(12)5-3-8/h2-6H,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXUNUMNYOKSUJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10350583
Record name 4-bromo-N-(4-methyl-1,3-thiazol-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-(4-methyl-1,3-thiazol-2-yl)benzamide

CAS RN

302967-87-9
Record name 4-bromo-N-(4-methyl-1,3-thiazol-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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